molecular formula C12H14N4OS B13787250 Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl- CAS No. 68901-16-6

Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-

Cat. No.: B13787250
CAS No.: 68901-16-6
M. Wt: 262.33 g/mol
InChI Key: QXCZFWVPQNGGCS-UHFFFAOYSA-N
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Description

Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- is a synthetic organic compound that features a urea backbone with a 1-methyl-1H-imidazol-2-yl substituent and a phenyl group. This compound is part of a broader class of urea derivatives known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 1-methyl-1H-imidazole-2-thiol.

    Step 2: Reaction of 1-methyl-1H-imidazole-2-thiol with phenyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various receptors. The thiol group can form disulfide bonds, impacting protein function and stability.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-[[(1H-imidazol-2-yl)thio]methyl]-N’-phenyl-
  • Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-benzyl-
  • Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-pyridyl-

Uniqueness

Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- is unique due to the presence of the 1-methyl-1H-imidazol-2-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.

Properties

CAS No.

68901-16-6

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

1-[(1-methylimidazol-2-yl)sulfanylmethyl]-3-phenylurea

InChI

InChI=1S/C12H14N4OS/c1-16-8-7-13-12(16)18-9-14-11(17)15-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,14,15,17)

InChI Key

QXCZFWVPQNGGCS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCNC(=O)NC2=CC=CC=C2

Origin of Product

United States

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